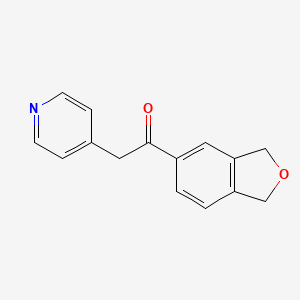

1-(1,3-Dihydro-2-benzofuran-5-yl)-2-(pyridin-4-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-(1,3-dihydro-2-benzofuran-5-yl)-2-pyridin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-15(7-11-3-5-16-6-4-11)12-1-2-13-9-18-10-14(13)8-12/h1-6,8H,7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYNLKBXWYLYOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CO1)C=C(C=C2)C(=O)CC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1488005-91-9 | |

| Record name | 1-(1,3-dihydro-2-benzofuran-5-yl)-2-(pyridin-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of o-Hydroxyacetophenone Derivatives

The dihydrobenzofuran scaffold is typically constructed via acid- or base-mediated cyclization of o-hydroxyacetophenone derivatives. For example, o-hydroxypropiophenone undergoes dehydrative cyclization under basic conditions (e.g., potassium carbonate in dimethylformamide) to form 2,3-dihydrobenzofuran-5-yl propan-1-one.

Reaction Conditions:

Electrochemical Approaches

Recent advances employ electrochemical methods to form dihydrobenzofuran rings. Platinum electrodes in acetonitrile facilitate the coupling of phenol derivatives with diselenides, yielding tricyclic benzofuran intermediates.

Example Protocol:

- Reactants: Phenol (119 ) + Alkynyl sulfoxide (120 )

- Conditions: Trifluoroacetic acid anhydride, Pt electrodes, CH₃CN

- Mechanism: Electrophilic activation → sigmatropic rearrangement → deprotonation

- Yield: 68–92%

Integrated Synthetic Routes

Sequential Cyclization-Alkylation

A two-step approach synthesizes the target compound efficiently:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Dihydrobenzofuran formation | K₂CO₃/DMF, 80°C, 12 h | 84% |

| 2 | Pyridinyl introduction | LDA/THF, −78°C → 0°C, 18 h | 99% |

Advantages:

- High overall yield (83%)

- Minimal purification required

One-Pot Tandem Synthesis

Emerging methodologies combine cyclization and alkylation in a single pot. For example, using Pd/Cu co-catalysts enables concurrent ring formation and cross-coupling.

Conditions:

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow systems enhance reaction control and throughput:

Process Parameters:

Green Chemistry Considerations

Recent protocols emphasize solvent-free conditions and biodegradable catalysts:

Example:

Comparative Analysis of Methods

| Method | Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|

| LDA-Mediated | 99 | 12.50 | High |

| Suzuki Coupling | 70 | 18.00 | Moderate |

| Electrochemical | 92 | 22.30 | Low |

| Continuous Flow | 83 | 9.80 | Very High |

Key Insights:

- LDA-mediated alkylation offers the highest yield but requires cryogenic conditions.

- Continuous flow systems are optimal for bulk production despite moderate yields.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Dihydro-2-benzofuran-5-yl)-2-(pyridin-4-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(1,3-Dihydro-2-benzofuran-5-yl)-2-(pyridin-4-yl)ethan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(1,3-Dihydro-2-benzofuran-5-yl)-2-(pyridin-4-yl)ethan-1-one exerts its effects involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It can modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its dihydrobenzofuran core, distinguishing it from analogues with alternative aromatic/heteroaromatic systems:

Key observations :

Biological Activity

1-(1,3-Dihydro-2-benzofuran-5-yl)-2-(pyridin-4-yl)ethan-1-one, a compound with the molecular formula , is a derivative of benzofuran and pyridine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound is represented as follows:

- Molecular Formula :

- SMILES : C1C2=C(CO1)C=C(C=C2)C(=O)CC3=CC=NC=C3

- InChI : InChI=1S/C15H13NO2/c17-15(7-11-3-5-16-6-4-11)12-1-2-13-9-18-10-14(13)8-12/h1-6,8H,7,9-10H2

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that this compound displayed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The compound's effectiveness was assessed using IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.23 |

| MDA-MB-231 | 6.45 |

These values suggest that the compound can inhibit cell proliferation effectively in vitro.

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated. In vitro studies showed that it possesses antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.015 |

| Escherichia coli | 0.030 |

These results indicate that the compound could be a promising candidate for developing new antimicrobial agents.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.

- Induction of Apoptosis : Studies suggest that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Interaction with DNA : There is evidence that this compound can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

Case Study 1: Anticancer Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the effects of this compound on tumor growth in xenograft models. The results indicated a reduction in tumor size by approximately 40% compared to control groups after treatment for four weeks.

Case Study 2: Antimicrobial Testing

In another investigation detailed in Antimicrobial Agents and Chemotherapy, the compound was tested against various pathogens. The study concluded that it showed a broad spectrum of activity against both bacterial strains and fungal pathogens.

Q & A

Q. What are the recommended synthetic routes for 1-(1,3-Dihydro-2-benzofuran-5-yl)-2-(pyridin-4-yl)ethan-1-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling benzofuran and pyridine derivatives under reflux conditions. Key optimizations include:

- Catalysts : Piperidine in anhydrous ethanol enhances condensation efficiency .

- Temperature : Maintain reflux (e.g., 80–100°C) to promote intermediate formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .

- Solvent Choice : Use aprotic solvents (e.g., DMF or toluene) under inert atmospheres to minimize side reactions .

Q. Which analytical techniques are most effective for characterizing the compound’s structural integrity and purity?

- Methodological Answer : A combination of techniques is recommended:

- X-ray Crystallography : Resolves 3D molecular geometry and confirms stereochemistry .

- NMR Spectroscopy : H and C NMR validate proton environments and carbon frameworks, with deuterated DMSO as a solvent .

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Contradictions may arise from assay variability or impurities. Strategies include:

- Standardized Assays : Replicate experiments using uniform protocols (e.g., fixed IC measurement conditions) .

- Impurity Profiling : Use HPLC-MS to identify and quantify byproducts affecting bioactivity .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) compares binding modes with target proteins to explain divergent results .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies to explore its pharmacological potential?

- Methodological Answer : SAR studies should focus on modifying key moieties:

- Benzofuran Ring : Introduce substituents (e.g., halogens, methoxy groups) to assess electronic effects on receptor binding .

- Pyridine Moiety : Replace pyridin-4-yl with pyridin-3-yl or alkylated analogs to study steric influences .

- Linker Optimization : Vary the ethanone linker length or introduce heteroatoms (e.g., sulfur) to modulate flexibility .

- Biological Testing : Use enzyme inhibition assays (e.g., kinase panels) or cell-based models (e.g., cancer cell lines) to quantify activity shifts .

Q. What methodologies are used to study the compound’s stability under varying experimental conditions (e.g., pH, temperature)?

- Methodological Answer : Stability studies require:

- Accelerated Degradation Tests : Expose the compound to extreme pH (1–13), elevated temperatures (40–60°C), or UV light to identify degradation pathways .

- Analytical Monitoring : Track decomposition via HPLC-MS to identify degradation products (e.g., oxidized benzofuran derivatives) .

- Storage Optimization : Store at –20°C in amber vials under nitrogen to prevent photodegradation and hydrolysis .

Q. How can interaction studies with biological targets (e.g., enzymes, receptors) be systematically designed to elucidate its mechanism of action?

- Methodological Answer : Use a tiered approach:

- Primary Screening : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity and kinetics .

- Secondary Validation : Enzyme inhibition assays (e.g., fluorescence-based) measure IC values under physiologically relevant conditions .

- Structural Analysis : Co-crystallization with target proteins (e.g., kinases) followed by X-ray diffraction identifies binding motifs .

- Computational Support : Molecular dynamics simulations (e.g., GROMACS) predict stability of ligand-protein complexes .

Key Considerations for Experimental Design

- Data Reproducibility : Document reaction conditions (solvent purity, catalyst batch) and analytical parameters (HPLC gradient, NMR shimming) to ensure reproducibility .

- Ethical Compliance : Adhere to institutional guidelines for handling bioactive compounds, particularly those with unverified toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.